molecular formula C13H14INO B259832 N,N-diallyl-3-iodobenzamide

N,N-diallyl-3-iodobenzamide

Cat. No.: B259832
M. Wt: 327.16 g/mol
InChI Key: NWMFCSRMMNTRSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diallyl-3-iodobenzamide is a benzamide derivative characterized by an iodine atom at the 3-position of the benzene ring and two allyl groups attached to the amide nitrogen. Its molecular formula is C₁₃H₁₄INO, with a calculated molecular weight of 327.18 g/mol.

Properties

Molecular Formula

C13H14INO

Molecular Weight

327.16 g/mol

IUPAC Name

3-iodo-N,N-bis(prop-2-enyl)benzamide

InChI

InChI=1S/C13H14INO/c1-3-8-15(9-4-2)13(16)11-6-5-7-12(14)10-11/h3-7,10H,1-2,8-9H2

InChI Key

NWMFCSRMMNTRSY-UHFFFAOYSA-N

SMILES

C=CCN(CC=C)C(=O)C1=CC(=CC=C1)I

Canonical SMILES

C=CCN(CC=C)C(=O)C1=CC(=CC=C1)I

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares N,N-diallyl-3-iodobenzamide with structurally and functionally related iodinated compounds, focusing on substituent effects, iodine positioning, and reported applications.

Structural and Physicochemical Properties

Compound Name Iodine Position Key Substituents Molecular Weight (g/mol) Key Properties/Features
This compound 3 N,N-diallyl groups 327.18 (calculated) High lipophilicity due to allyl groups; potential for cross-coupling reactions
N-(2-Diethylaminoethyl)-4-iodobenzamide 4 N-(2-diethylaminoethyl) ~345.2 (calculated) Enhanced water solubility from tertiary amine; used in melanoma imaging
N-(3-Aminophenyl)-4-iodobenzamide 4 N-(3-aminophenyl) 338.14 Polar amino group improves solubility; uncharacterized biological activity
n-(3-Chloro-2-fluorophenyl)-2-iodobenzamide 2 3-Cl, 2-F on phenyl ring 375.56 Electron-withdrawing halogens may increase stability; synthetic intermediate
Iodothiouracil N/A Thiouracil core with iodine - Acts as melanin precursor; targets melanotic melanomas
4-(3-Dimethylaminopropylamino)-7-iodoquinoline 7 Quinoline with dimethylaminopropylamino - Used in ocular melanoma detection (70% efficacy)
Key Observations:
  • Iodine Positioning: The 3-iodo substitution in this compound contrasts with 4-iodo isomers (e.g., N-(2-diethylaminoethyl)-4-iodobenzamide), which may alter electronic distribution and steric interactions in target binding or reactivity .
  • For example, the diethylaminoethyl group in N-(2-diethylaminoethyl)-4-iodobenzamide improves tumor uptake in melanoma models .
  • Halogen Diversity : Chloro/fluoro substituents in n-(3-chloro-2-fluorophenyl)-2-iodobenzamide may enhance metabolic stability or direct regioselective reactions .
Melanoma-Targeting Agents
  • N-(2-Diethylaminoethyl)-4-iodobenzamide: Demonstrated high melanoma uptake (6.5% ID/g at 60 min post-injection) in murine models, attributed to its amine-mediated tissue penetration and melanin affinity .
  • Iodothiouracil: Localizes in melanomas by mimicking melanin precursors, achieving prolonged tumor retention (>2 weeks) with low background tissue uptake .
Diagnostic Imaging
  • 4-(3-Dimethylaminopropylamino)-7-iodoquinoline: Used with iodine-123 for ocular melanoma detection, achieving 70% imaging success in clinical trials .

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